molecular formula C11H12ClFO B1322198 5-Chloro-1-(2-fluorophenyl)-1-oxopentane CAS No. 487058-75-3

5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Cat. No.: B1322198
CAS No.: 487058-75-3
M. Wt: 214.66 g/mol
InChI Key: DJNGMBINRLLSSP-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-1-oxopentane is a useful research compound. Its molecular formula is C11H12ClFO and its molecular weight is 214.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNGMBINRLLSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621994
Record name 5-Chloro-1-(2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-75-3
Record name 5-Chloro-1-(2-fluorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487058-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane , a specialized intermediate used in the synthesis of fluorinated bioactive scaffolds.

Executive Summary

This compound (CAS: 487058-75-3) is a valerophenone derivative characterized by an ortho-fluorine substitution on the phenyl ring and a terminal alkyl chloride on a five-carbon chain. It serves as a critical electrophilic building block in medicinal chemistry, particularly for the development of central nervous system (CNS) agents where the fluorophenyl ketone moiety acts as a pharmacophore anchor.

This guide details its physicochemical profile, synthetic pathways, and reactivity patterns, providing researchers with the data necessary to utilize this intermediate in high-value API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identity & Structural Analysis[1][2]

The compound belongs to the class of


-chloroalkyl phenyl ketones . The presence of the fluorine atom at the ortho (2-) position introduces unique steric and electronic effects compared to the more common para-fluoro analogs (e.g., those used in Haloperidol).
Property Detail
IUPAC Name 5-chloro-1-(2-fluorophenyl)pentan-1-one
CAS Number 487058-75-3
Molecular Formula C

H

ClFO
Molecular Weight 214.66 g/mol
SMILES ClCCCCC(=O)c1ccccc1F
Structural Class Fluorinated Valerophenone
Structural Implications
  • Ortho-Fluoro Effect: The fluorine atom at the C2 position creates steric bulk that twists the carbonyl group out of coplanarity with the phenyl ring, altering the metabolic stability and binding affinity of downstream derivatives.

  • Electrophilic Sites: The molecule possesses two distinct electrophilic centers:

    • C1 (Carbonyl): Susceptible to nucleophilic attack (Grignard, hydride reduction).

    • C5 (Alkyl Chloride): A primary alkyl halide suitable for S

      
      2 substitution reactions with amines or thiols.
      

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature. Data below represents high-confidence predicted values based on structural analogs (e.g., 4-chloro-1-(4-fluorophenyl)-1-butanone).

Table 1: Physical Constants[4]
PropertyValue (Predicted/Typical)Experimental Context
Physical State Liquid or Low-Melting SolidLikely a pale yellow oil at RT; solidifies upon cooling.
Boiling Point 150–160 °C @ 1–2 mmHgHigh boiling point requires vacuum distillation for purification.
Density 1.18 – 1.22 g/cm³Denser than water due to halogenation.
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic; requires organic solvents for reaction.
Refractive Index ~1.51 – 1.53Useful for purity checks if liquid.
Solubility Soluble: DCM, THF, EtOAc, TolueneInsoluble: WaterUse anhydrous solvents for Grignard reactions.[1]

Synthetic Pathways[5][6][7]

The synthesis of the ortho-isomer requires specific regiochemical control. Unlike the para-isomer, which can be made via direct Friedel-Crafts acylation of fluorobenzene (where the para position is activated), the ortho-isomer is best synthesized via Grignard addition to ensure positional accuracy.

Pathway A: Grignard Metathesis (Recommended)

This route avoids the formation of the para isomer impurity.

  • Reagents: 2-Fluorophenylmagnesium bromide + 5-Chlorovaleroyl chloride (or Weinreb amide).

  • Conditions: THF, -78°C to 0°C. Low temperature is critical to prevent bis-addition to the ketone.

Pathway B: Friedel-Crafts Acylation (Industrial/Scale)
  • Reagents: Fluorobenzene + 5-Chlorovaleroyl chloride + AlCl

    
    .
    
  • Challenge: Produces a mixture of para (major) and ortho (minor) isomers. Requires rigorous fractional distillation or chromatography to isolate the 2-fluoro derivative.

Synthesis cluster_FC Alternative: Friedel-Crafts (Low Selectivity) Start1 2-Fluorobromobenzene Grignard 2-Fluorophenyl-MgBr Start1->Grignard Grignard Formation Mg Mg / THF Intermediate Tetrahedral Intermediate Grignard->Intermediate + Reagent (-78°C) Reagent 5-Chlorovaleroyl Chloride Reagent->Intermediate Product This compound (Target) Intermediate->Product Acid Hydrolysis (HCl/H2O) FC_Start Fluorobenzene FC_Prod Mixture: Para (Major) + Ortho (Minor) FC_Start->FC_Prod + AlCl3 / 5-Chlorovaleroyl Cl

Figure 1: Synthetic logic comparing the high-fidelity Grignard route (green path) versus the lower-selectivity Friedel-Crafts route.

Reactivity & Applications

The primary utility of this compound lies in its ability to serve as a "linker" scaffold. The 5-carbon chain allows for specific spatial separation between the lipophilic fluorophenyl head and a basic amine tail.

Key Transformations
  • N-Alkylation (S

    
    2): 
    
    • Reaction: Treatment with secondary amines (e.g., piperidine, piperazine) in the presence of a base (K

      
      CO
      
      
      
      , KI catalyst) in acetonitrile or DMF.
    • Application: Synthesis of 5-HT

      
       antagonists or dopamine receptor modulators. The iodine catalyst (Finkelstein condition) accelerates the displacement of the chloride.
      
  • Ketone Reduction:

    • Reaction: NaBH

      
       in methanol yields the corresponding secondary alcohol.
      
    • Stereochemistry: Enantioselective reduction (using CBS catalysts) can generate chiral alcohols, which are often more potent in receptor binding.

  • Cyclization:

    • Intramolecular cyclization can yield bicyclic structures if the amine tail is functionalized appropriately.

Reactivity Core This compound Path1 Amination (SN2) Core->Path1 + HNR2 / K2CO3 / KI Path2 Ketone Reduction Core->Path2 + NaBH4 or CBS Catalyst Path3 Grignard Addition Core->Path3 + R-MgBr Prod1 Amino-Ketone Derivatives (CNS Active Scaffolds) Path1->Prod1 Prod2 Secondary Alcohols (Chiral Intermediates) Path2->Prod2 Prod3 Tertiary Alcohols (Bulky Lipophilic Pharmacophores) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the chloro and ketone functionalities.

Handling, Stability & Safety

Stability
  • Hydrolysis: The alkyl chloride is relatively stable to hydrolysis under neutral conditions but will hydrolyze under strong basic/aqueous conditions at high temperatures.

  • Oxidation: The ketone is stable. The fluorophenyl ring is resistant to metabolic oxidation at the ortho position.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent slow photolytic degradation of the ketone.

Safety Protocols (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Potential skin sensitizer.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Spill Cleanup: Absorb with sand or vermiculite; neutralize with dilute sodium carbonate if acidic byproducts are present.

References

  • Knochel, P., et al. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General reference for Friedel-Crafts and Grignard mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • PubChem Compound Summary. (2025). "2-Amino-5-chloro-2'-fluorobenzophenone" (Analogous structure data). National Center for Biotechnology Information. Link

Sources

Technical Guide: 5-Chloro-1-(2-fluorophenyl)pentan-1-one (CAS 487058-75-3)

[1][2]

Executive Summary

CAS 487058-75-3 is a halo-aryl ketone intermediate characterized by a 5-carbon alkyl chain terminating in a chlorine atom, attached to a 2-fluorophenyl moiety.[1] Its bifunctional nature—possessing both an electrophilic carbonyl and an alkyl chloride—makes it an ideal precursor for intramolecular cyclization reactions.[1] It is primarily utilized to synthesize 2-(2-fluorophenyl)piperidine derivatives, a privileged pharmacophore in medicinal chemistry for targeting the Central Nervous System (CNS).[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertyDetail
CAS Number 487058-75-3
IUPAC Name 5-Chloro-1-(2-fluorophenyl)pentan-1-one
Common Names 5-Chloro-2'-fluorovalerophenone; 1-(2-Fluorophenyl)-5-chloropentan-1-one
Molecular Formula C₁₁H₁₂ClFO
Molecular Weight 214.66 g/mol
SMILES ClCCCCC(=O)C1=CC=CC=C1F
InChI Key Unique identifier for structural verification (Requires generation)
Physical Characteristics
PropertyValue (Experimental/Predicted)
Appearance Pale yellow to colorless liquid or low-melting solid
Boiling Point ~290–300°C (Predicted at 760 mmHg)
Density ~1.18 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Flash Point >110°C (Estimated)

Synthesis & Manufacturing Methodologies

The synthesis of CAS 487058-75-3 requires precise regiocontrol to ensure the fluorine substituent is in the ortho position relative to the acyl chain.[1] Two primary routes are employed: Friedel-Crafts Acylation (industrial) and Organometallic Addition (high-precision).[1]

Route A: Friedel-Crafts Acylation (Industrial)

This route involves the acylation of fluorobenzene with 5-chlorovaleroyl chloride.[1] Note that while cost-effective, this method typically yields a mixture of para (major) and ortho (minor) isomers, requiring rigorous fractional distillation or chromatography to isolate the desired 2-fluoro (ortho) product.[1]

  • Reagents: Fluorobenzene, 5-Chlorovaleroyl Chloride, Aluminum Chloride (

    
    ).[1]
    
  • Conditions:

    
     to RT, DCM or 
    
    
    solvent.[1]
  • Mechanism: Generation of an acylium ion followed by Electrophilic Aromatic Substitution (EAS).[1]

Route B: Organometallic Addition (Regioselective)

To avoid isomer separation, a directed organometallic approach is preferred for high-purity applications.[1] This involves reacting a pre-formed 2-fluorophenyl organometallic species with a 5-chloro-activated acid derivative.[1]

  • Step 1: Formation of 2-Fluorophenylmagnesium bromide (Grignard) from 1-bromo-2-fluorobenzene.[1]

  • Step 2: Reaction with N-methoxy-N-methyl-5-chloropentanamide (Weinreb Amide) to prevent over-addition.[1]

  • Outcome: Exclusively yields the ortho-isomer (CAS 487058-75-3).[1]

Synthesis Workflow Diagram

SynthesisRoutesStart1FluorobenzeneInter1Isomer Mixture(Ortho + Para)Start1->Inter1Friedel-Crafts(Acylation)Reagent15-Chlorovaleroyl Cl+ AlCl3Reagent1->Inter1PurificationFractional DistillationInter1->PurificationProductCAS 487058-75-35-Chloro-1-(2-fluorophenyl)pentan-1-onePurification->ProductIsolation ofOrtho-isomerStart21-Bromo-2-fluorobenzeneStep2aGrignard Formation(Mg, THF)Start2->Step2aStep2a->ProductNucleophilic AcylSubstitutionReagent2Weinreb Amide of5-Chlorovaleric AcidReagent2->Product

Figure 1: Comparison of Industrial (Friedel-Crafts) and Precision (Grignard/Weinreb) synthesis routes.

Applications in Drug Discovery

The core utility of CAS 487058-75-3 lies in its ability to undergo intramolecular cyclization to form nitrogen heterocycles.[1] It is a specific precursor for 2-arylpiperidines .[1]

Mechanism of Piperidine Formation

When reacted with a primary amine (

1
  • Imine Formation: The amine condenses with the ketone carbonyl.[1]

  • Reduction: The imine is reduced to a secondary amine.[1]

  • Cyclization: The amine nitrogen attacks the terminal carbon (C5), displacing the chlorine atom to close the 6-membered piperidine ring.[1]

Therapeutic Relevance

The 2-(2-fluorophenyl)piperidine scaffold is a key structural motif in:

  • NK1 Receptor Antagonists: Used for treating chemotherapy-induced nausea and vomiting (CINV) and depression.[1] The ortho-fluorine provides metabolic stability and conformational locking.

  • Substance P Antagonists: Analogs of CP-99,994 often utilize 2-arylpiperidine cores.[1]

  • Sigma Receptor Ligands: Investigated for antipsychotic potential.[1]

Cyclization Pathway Diagram

CyclizationPrecursorCAS 487058-75-3(Chloro-Ketone)IntermediateIntermediate:N-Alkyl-5-chloro-1-(2-fluorophenyl)pentan-1-aminePrecursor->IntermediateReductive AminationAminePrimary Amine (R-NH2)+ Reducing Agent (NaBH4)Amine->IntermediateCyclizationIntramolecularNucleophilic SubstitutionIntermediate->CyclizationProduct2-(2-Fluorophenyl)piperidineScaffoldCyclization->ProductRing Closure

Figure 2: Transformation of CAS 487058-75-3 into the bioactive 2-arylpiperidine scaffold.[1]

Analytical Characterization & Quality Control

To ensure suitability for pharmaceutical use, the following QC parameters are mandatory:

TestMethodAcceptance Criteria
Identification 1H-NMR (CDCl3)Characteristic triplets for alkyl chain; Multiplets for 2-fluorophenyl (7.0-7.8 ppm).[1]
Purity HPLC (C18 Column)> 98.0% Area
Isomeric Purity Chiral GC / HPLC< 0.5% para-isomer (if made via Friedel-Crafts)
Residual Solvents GC-HeadspaceCompliant with ICH Q3C
Water Content Karl Fischer< 0.5% w/w

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a fume hood (potential lachrymator due to alkyl chloride/ketone functionality).[1]

    • Wear nitrile gloves and chemical safety goggles.

    • Avoid contact with strong bases (risk of polymerization or elimination).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10186546 (Related 5-Chloro-1-phenylpentan-1-one).[1] Retrieved from [Link][1]

  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Friedel-Crafts and Grignard mechanisms).
  • Takeda Pharmaceutical Company. Patents related to 2-fluorophenyl intermediates in drug discovery (e.g., Vonoprazan background chemistry).[1] (General reference for the pharmacophore utility).

  • Google Patents. Search results for 2-(2-fluorophenyl)piperidine synthesis.[1] Retrieved from

Precision Electrophiles: A Technical Guide to Novel Haloketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical landscape is witnessing a renaissance of covalent inhibitors. Once dismissed as "pan-assay interference compounds" (PAINS) or indiscriminately toxic, targeted covalent inhibitors (TCIs) have returned to the forefront of drug discovery, validated by blockbusters like ibrutinib and nirmatrelvir.

Among the arsenal of electrophilic warheads,


-haloketones  represent a class of high-reactivity motifs capable of forming irreversible bonds with nucleophilic residues—primarily cysteine, but occasionally serine and histidine. This guide provides a rigorous technical framework for exploring the biological activity of novel haloketones, moving from mechanistic validation to kinetic profiling and safety assessment.

Part 1: Chemical Basis & Reactivity

The Electrophilic Trap

The biological activity of an


-haloketone is driven by the polarization of the carbon-halogen bond adjacent to the carbonyl group. This creates a potent electrophilic center at the 

-carbon.

Mechanism of Action: The primary mechanism is an


 alkylation . In the context of a cysteine protease (e.g., Cathepsin B or SARS-CoV-2 Mpro), the catalytic thiolate anion (

) attacks the

-carbon, displacing the halide leaving group. This results in a stable thioether adduct, permanently disabling the enzyme.
Reactivity Tuning

Not all haloketones are created equal. The choice of halogen dictates the "warhead's" reactivity, which must be balanced to ensure target selectivity over indiscriminate toxicity.

HalogenLeaving Group AbilityReactivity ProfileApplication Context
Fluorine (F) PoorLow / Metabolic BlockerRarely used for alkylation; often used to block metabolism.
Chlorine (Cl) ModerateTunableIdeal for drug candidates; balances stability and reactivity (e.g., TPCK).
Bromine (Br) GoodHighOften too reactive for systemic drugs; excellent for in vitro probes or ABPP.
Iodine (I) ExcellentVery HighGenerally restricted to chemical synthesis intermediates due to instability.
Visualization: Cysteine-Mediated Inactivation

The following diagram illustrates the kinetic pathway from non-covalent binding to irreversible alkylation.

Mechanism Figure 1: Kinetic mechanism of cysteine protease inactivation by alpha-haloketones. Enzyme Free Enzyme (Active Site Cys-SH) Complex Non-Covalent Michaelis Complex (E·I) Enzyme->Complex k_on Inhibitor Haloketone Inhibitor (I) Inhibitor->Complex Complex->Enzyme k_off Transition Transition State (SN2 Attack) Complex->Transition k_inact Adduct Covalent Adduct (Irreversible E-I) Transition->Adduct Halide Release

Part 2: Experimental Workflow & Protocols

To validate a novel haloketone, one cannot rely on standard


 values alone. Because the inhibition is time-dependent, the 

decreases as incubation time increases. The gold standard metric is the

ratio.
Protocol 1: Determination of

This protocol measures the efficiency of the covalent bond formation (


) relative to the binding affinity (

).

Reagents:

  • Target Enzyme (e.g., recombinant Cathepsin L).

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).

  • Test Haloketone (5-7 concentrations).

Step-by-Step Methodology:

  • Preparation: Dilute enzyme in assay buffer (typically pH 5.5–7.0 with DTT/EDTA) to 2x final concentration.

  • Pre-incubation: Mix enzyme with varying concentrations of the haloketone inhibitor (

    
    ).
    
  • Time-Course Sampling: At defined time points (

    
     min), remove an aliquot of the enzyme-inhibitor mix.
    
  • Activity Measurement: Dilute the aliquot into a solution containing a saturating concentration of substrate (typically

    
    ) to stop further binding and measure residual velocity (
    
    
    
    ).
  • Data Processing:

    • Plot

      
       vs. time for each 
      
      
      
      .[1] The slope of this line is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      using the hyperbolic equation:
      
      
    • Solve for

      
       (max inactivation rate) and 
      
      
      
      (concentration at half-max rate).[2]

Why this matters: A high


 indicates a potent inhibitor. However, if 

is high and

is very fast, the compound may be a non-specific alkylator (a "loose cannon"). You want a compound with a low

(high recognition) and moderate

.
Protocol 2: Glutathione (GSH) Reactivity Assay

Before moving to cell-based assays, you must assess chemical stability. Highly reactive haloketones will be scavenged by intracellular glutathione before reaching their target.

Methodology:

  • Incubate the haloketone (

    
    ) with excess GSH (
    
    
    
    ) in PBS (pH 7.4) at
    
    
    .
  • Monitor the disappearance of the parent haloketone via LC-MS over 4 hours.

  • Benchmark: A half-life (

    
    ) of < 15 minutes suggests the compound is too reactive for systemic use and likely toxic. A 
    
    
    
    hours is generally preferred for drug candidates.
Visualization: The Screening Cascade

The following workflow ensures that only high-quality leads progress to biological validation.

Workflow Figure 2: Critical path for evaluating haloketone bioactivity. Synthesis 1. Synthesis of Novel Haloketone GSH_Assay 2. GSH Reactivity (Chemical Stability) Synthesis->GSH_Assay Kinetic_Assay 3. Enzyme Kinetics (k_inact / K_I) GSH_Assay->Kinetic_Assay t_1/2 > 30 min Discard Discard: Too Reactive / Toxic GSH_Assay->Discard t_1/2 < 15 min Cell_Assay 4. Cellular Potency (Target Engagement) Kinetic_Assay->Cell_Assay High Efficiency Proteomics 5. ABPP / Selectivity (Off-Target Profiling) Cell_Assay->Proteomics Validated Activity

Part 3: Toxicology & Safety Assessment

Haloketones are structurally related to disinfection by-products (DBPs) found in water treatment, which are known mutagens. Therefore, safety profiling is critical.

The Genotoxicity Risk

The electrophilic nature that makes haloketones effective drugs also makes them potential DNA alkylators.

  • Ames Test: Mandatory for all novel haloketones. Strains TA100 and TA98 are sensitive to alkylating agents.

  • Structure-Activity Relationship (SAR): Steric bulk around the

    
    -carbon (e.g., using a phenylalanine side chain mimic) reduces reactivity with DNA while maintaining specificity for the protease active site.
    
Activity-Based Protein Profiling (ABPP)

To prove your haloketone is selective and not binding every cysteine in the cell:

  • Probe Design: Synthesize an analog of your haloketone with an alkyne handle.

  • Labeling: Treat cell lysates with the probe.

  • Click Chemistry: React the lysate with Azide-Rhodamine or Azide-Biotin.

  • Analysis: Visualize on SDS-PAGE or analyze via Mass Spectrometry.

    • Result: A clean probe will show a single strong band at the molecular weight of the target enzyme. A "dirty" probe will show a smear of alkylated proteins.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]

  • Mader, L. K., & Keillor, J. W. (2024).[3] "Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data." ACS Medicinal Chemistry Letters. [Link][3]

  • Cravatt, B. F., et al. (2008).[4] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]

  • Plewa, M. J., et al. (2004). "Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity." Environmental Science & Technology. (Context on haloketone toxicity). [Link]

  • Domainex. "kinact / KI Assay for Irreversible Covalent Compounds." Domainex Technical Protocols. [Link]

Sources

Methodological & Application

Derivatization of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane for further synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It treats 5-Chloro-1-(2-fluorophenyl)-1-oxopentane not merely as a reagent, but as a divergent scaffold for synthesizing "privileged structures" in CNS and cardiovascular drug discovery.

Introduction & Strategic Utility

This compound (CAS: 487058-75-3) is a bifunctional building block characterized by an electrophilic


-alkyl chloride and a reactive aryl ketone. Its structural motif—a 2-fluorophenyl group linked to an alkyl chain—is a pharmacophore found in several bioactive classes, including atypical antipsychotics (dopamine/serotonin modulators) and platelet aggregation inhibitors (e.g., Prasugrel analogs).

Unlike its shorter homolog (the butyrophenone precursor to Haloperidol), this pentanophenone derivative offers a 5-carbon linker, altering the spatial arrangement of pharmacophores. This guide details three core derivatization pathways:

  • 
    -Amination:  Synthesis of tertiary amines via nucleophilic substitution.
    
  • Reductive Cyclization: Construction of 2-arylpiperidines.

  • Chemo-selective Reduction: Chiral alcohol synthesis.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, understand the electronic environment of the substrate.

FeatureChemical CharacterReactivity Implication
Terminal Chloride Primary Alkyl HalideModerate leaving group. Susceptible to

reactions. Optimization: Reactivity is significantly enhanced by in situ Finkelstein conversion (Cl

I).
Carbonyl Group Aryl KetoneElectron-withdrawing 2-fluoro substituent makes the carbonyl slightly more electrophilic than unsubstituted analogs. Prone to reduction and Grignard addition.

-Protons
Acidic C-HpKa

19-20. Susceptible to enolization. Caution: Avoid strong bases (LDA, NaH) unless

-alkylation is intended; use mild bases (

) for N-alkylation to prevent aldol side reactions.
2-Fluoro Substituent Ortho-HalogenProvides metabolic stability (blocks P450 oxidation at the ortho position) and induces a twisted conformation due to steric clash with the carbonyl.

Derivatization Pathways (Visual Logic)

DerivatizationPathways Start 5-Chloro-1-(2-fluorophenyl) -1-oxopentane Iodo Intermediate: 5-Iodo-Analog Start->Iodo NaI, Acetone (Finkelstein) Imine Intermediate: Cyclic Imine Start->Imine NH3/MeOH (Cyclization) Alcohol Target C: Chiral Alcohol (Reductive Asymmetry) Start->Alcohol CBS Catalyst or NaBH4 Amine Target A: N-Alkylated Piperazines (CNS Ligands) Iodo->Amine Sec. Amine, K2CO3 (SN2) Piperidine Target B: 2-(2-Fluorophenyl) piperidine Imine->Piperidine NaBH4 (Reduction)

Figure 1: Divergent synthesis map showing the three primary transformations of the 5-chloro-valerophenone scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Alkylated Piperazine Derivatives

Application: Creating libraries of serotonin/dopamine receptor antagonists.

Rationale: Direct substitution of the chloride is slow. This protocol uses a catalytic amount of Potassium Iodide (KI) to generate the more reactive iodide intermediate in situ (Finkelstein condition), accelerating the reaction rates by 4-10x.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Boc-piperazine or substituted piperidine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol) in anhydrous ACN (50 mL).

  • Activation: Add KI (1 mmol). Stir at room temperature for 10 minutes. The solution may darken slightly (iodine trace).

  • Addition: Add the secondary amine (12 mmol) followed by granular

    
     (30 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar). Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1]
    • Checkpoint: Conversion usually completes in 6–12 hours. The spot for the starting chloride (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) through a Celite pad. Rinse the pad with EtOAc.
    
  • Extraction: Concentrate the filtrate. Redissolve the residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: The crude product is often an oil. Purify via Flash Column Chromatography using a gradient of 0-5% MeOH in DCM.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    -Cl) and appearance of a multiplet at
    
    
    ppm (
    
    
    -N).
  • Mass Spec: Observe parent ion

    
    .
    
Protocol B: Reductive Cyclization to 2-(2-Fluorophenyl)piperidine

Application: Synthesis of conformationally restricted analogs of Ritalin or substituted piperidines.

Rationale: Reacting the ketone and the alkyl chloride with ammonia triggers a cascade: imine formation


 intramolecular alkylation 

reduction.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Ammonia source: 7N

    
     in Methanol (excess)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq) or 
    
    
    

Step-by-Step Procedure:

  • Cyclization: In a pressure tube (sealed vessel), dissolve the substrate (5 mmol) in 7N

    
     in MeOH (10 mL).
    
  • Heating: Seal the tube and heat to

    
    C for 12 hours.
    
    • Mechanism:[2][3] The ammonia displaces the chloride (slowly) and forms the imine at the ketone. Intramolecular attack forms the tetrahydropyridine intermediate.

  • Reduction: Cool the reaction vessel to

    
    C (open carefully in a fume hood). Add 
    
    
    
    (7.5 mmol) portion-wise to reduce the imine/enamine to the piperidine.
    • Alternative: For higher stereocontrol, use catalytic hydrogenation (

      
      , 50 psi, Pd/C) in the presence of acetic acid.
      
  • Workup: Quench with saturated

    
    . Extract with DCM. The aqueous layer should be basic (pH > 10) to ensure the amine is free-based.
    
  • Purification: Acid-base extraction is highly effective here. Extract product into 1N HCl, wash organic impurities with ether, basify aqueous layer, and re-extract product into DCM.

Protocol C: Chemo-selective Carbonyl Reduction

Application: Generating chiral alcohol linkers.

Rationale: The 2-fluoro substituent exerts a steric effect. Standard


 reduction yields a racemate. For enantioselective synthesis, Corey-Bakshi-Shibata (CBS) reduction is recommended.

Reagents:

  • Substrate: 1.0 eq

  • Reductant: Borane-THF complex (

    
    ) (0.6 eq)
    
  • Catalyst: (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Prep: In a dry flask under Argon, dissolve the CBS catalyst in THF.

  • Complexation: Add

    
     solution at room temperature. Stir for 10 min.
    
  • Addition: Cool to

    
    C. Slowly add the ketone substrate (dissolved in THF) over 1 hour via syringe pump. Slow addition is critical for high enantiomeric excess (ee).
    
  • Quench: Add MeOH slowly to destroy excess borane.

  • Workup: Concentrate, add 1N HCl, and extract with ether.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Safety & Handling (MSDS Summary)

  • Hazards: The compound is an alkyl chloride (potential alkylating agent) and a fluorinated aromatic. Treat as a potential skin sensitizer and irritant.

  • Specific Danger: Reaction with amines (Protocol A) or ammonia (Protocol B) can generate pressure in sealed vessels. Use blast shields.

  • Waste: Fluorinated organic waste must be segregated. Iodine-containing waste (from Protocol A) requires separate disposal to prevent reaction with oxidizers.

References

  • General Reactivity of -Chloroalkyl Phenones: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard text for and Carbonyl chemistry mechanisms).
  • Finkelstein Reaction Optimization

    • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Changes in Structure on the Rates of Reaction of Alkyl Halides with Iodide Ion. Journal of the American Chemical Society, 86(21), 4645–4650. Link

  • Synthesis of 2-Arylpiperidines via Reductive Cyclization

    • Cui, Y., et al. (2019). Asymmetric Synthesis of Chiral 2-Arylpiperidines via Hydrogenation of Pyridinium Salts. Organic Letters, 21(18), 7375–7378. (Provides context for the cyclization/reduction pathway). Link

  • CBS Reduction of Acetophenone Derivatives

    • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Pharmacological Relevance of 2-Fluorophenyl Moiety: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses the metabolic stability and steric influence of ortho-fluorine substitutions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges of this synthesis and significantly improve the yield and purity of your target compound.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting fluorobenzene with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

The fluorine atom on the benzene ring is an ortho-, para-directing group. Due to steric hindrance from the fluorine atom, the acylation reaction predominantly yields the para-substituted product, which is the desired isomer.[3] However, achieving high yield and selectivity requires careful control of reaction conditions to minimize side reactions.

Friedel_Crafts_Acylation_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 5-Chlorovaleroyl Chloride Acylium Acylium Ion Formation R1->Acylium + AlCl₃ R2 Fluorobenzene Attack Electrophilic Attack (para-position) R2->Attack Cat AlCl₃ (Lewis Acid) Cat->Acylium Acylium->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation Sigma->Deprotonation - H⁺ Product Product-Catalyst Complex Deprotonation->Product + AlCl₃ FinalProduct 5-Chloro-1-(4-fluorophenyl) -1-oxopentane (after workup) Product->FinalProduct Aqueous Workup Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem: Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, GC-MS, ¹H NMR) Start->Analysis Symptom1 High % of Unreacted Fluorobenzene Analysis->Symptom1 Symptom2 Multiple Product Spots (Isomers Detected) Analysis->Symptom2 Symptom3 Dark, Tarry Mixture Analysis->Symptom3 Cause1a Inactive Catalyst (Moisture Exposure) Symptom1->Cause1a Cause1b Insufficient Catalyst Symptom1->Cause1b Cause1c Reaction Temp Too Low Symptom1->Cause1c Cause2a Reaction Temp Too High Symptom2->Cause2a Cause2b Non-optimal Catalyst Symptom2->Cause2b Cause3a Reaction Temp Too High Symptom3->Cause3a Cause3b Poor Reagent Quality Symptom3->Cause3b Solution1a Ensure Anhydrous Conditions Use High-Purity Reagents Cause1a->Solution1a Solution1b Increase Catalyst Stoichiometry Cause1b->Solution1b Solution1c Increase Reaction Temp Gradually Cause1c->Solution1c Solution2a Maintain Lower Temp (e.g., 0-5 °C during addition) Cause2a->Solution2a Solution2b Consider Alternative Catalysts (e.g., Sc(OTf)₃) Cause2b->Solution2b Solution3a Improve Temperature Control Cause3a->Solution3a Solution3b Purify Reagents Before Use Cause3b->Solution3b

Caption: Figure 2: Troubleshooting Workflow

Q1: My reaction yield is very low, and I've recovered a significant amount of unreacted fluorobenzene. What went wrong?

A: This is a classic symptom of an incomplete reaction, which can stem from several root causes:

  • Catalyst Deactivation: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). [3]* Insufficient Catalyst: The product ketone is a Lewis base that forms a stable complex with AlCl₃. [2]This complexation means that the catalyst is not truly catalytic and a stoichiometric amount (at least 1.1 equivalents) is required. If you use a catalytic amount of AlCl₃, the reaction will stop once all the catalyst is complexed with the initial product formed.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or stalled reaction. Ensure the reaction is allowed to warm to room temperature and stirred for a sufficient duration after the initial exothermic addition.

Q2: My final product is a mixture of isomers. How can I improve the selectivity for the desired para-isomer?

A: While the fluorine atom directs acylation to the ortho and para positions, the para product is sterically favored. [3]Significant formation of the ortho isomer often points to issues with reaction conditions:

  • High Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity. [3]Maintaining a lower temperature (e.g., 0-5 °C) during the addition of the acyl chloride is critical.

  • Catalyst Choice: The choice of catalyst and solvent can influence isomer distribution. Some modern catalyst systems, such as rare earth triflates, have been shown to offer very high para-selectivity. [4][5] Q3: The reaction mixture turned dark and tarry, making product isolation difficult. What causes this and how can I prevent it?

A: Tar formation is typically a result of side reactions caused by overly harsh conditions or impure reagents.

  • Excessive Heat: Uncontrolled exothermic reactions can "cook" the reactants, leading to polymerization and decomposition. Slow, controlled addition of the acyl chloride to the fluorobenzene/catalyst mixture in an ice bath is essential.

  • Impure Reagents: 5-chlorovaleroyl chloride can degrade over time, especially if exposed to moisture, releasing HCl and other reactive species that can contribute to side reactions. Using freshly distilled or high-purity acyl chloride is recommended.

  • Polyacylation: Although the product is deactivated towards further substitution, harsh conditions (high temperature, excess acylating agent) can sometimes lead to polyacylation, contributing to the complex mixture. [3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction?

A: Aluminum chloride (AlCl₃) is the traditional and most common catalyst. However, it requires stoichiometric amounts and can be difficult to handle. For improved selectivity, easier handling, and potential for recycling, modern catalysts are excellent alternatives. Rare earth triflates like Scandium triflate (Sc(OTf)₃) or Lanthanum triflate (La(OTf)₃) can be highly effective, often in catalytic amounts and under solvent-free conditions, leading to greener and more efficient syntheses. [4][5][6] Q2: Can I use a solvent other than dichlorobenzene or nitrobenzene?

A: While traditional Friedel-Crafts reactions often use solvents like dichlorobenzene, nitrobenzene, or carbon disulfide, modern approaches often favor solvent-free conditions, which can simplify workup and reduce environmental impact. [4][5]If a solvent is necessary, a non-reactive chlorinated solvent like dichloromethane (DCM) can be used, but it is crucial to ensure it is rigorously dried before use.

Q3: How do I know when the reaction is complete?

A: The most reliable way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture over time, quench them carefully (e.g., in ice-cold dilute HCl), extract with an organic solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the limiting reagent (typically the acyl chloride or fluorobenzene) indicates the reaction is complete.

Optimized Experimental Protocol (Traditional Method)

This protocol describes a standard laboratory-scale synthesis using aluminum chloride.

Materials:

  • Fluorobenzene (anhydrous)

  • 5-Chlorovaleroyl chloride (high purity)

  • Aluminum chloride (anhydrous, ≥99.9%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and dilute (e.g., 2M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas line (N₂ or Ar).

Procedure:

  • Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line with an oil bubbler.

  • Reagent Loading: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM, followed by fluorobenzene (1.5-2.0 eq.).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add 5-chlorovaleroyl chloride (1.0 eq.) to the dropping funnel. Add it dropwise to the cooled, stirred reaction mixture over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Chloro-1-(4-fluorophenyl)-1-oxopentane.

Data Summary: Catalyst System Comparison

The choice of catalyst significantly impacts yield and selectivity. The following table summarizes representative data for the acylation of fluorobenzene.

Catalyst SystemAcylating AgentTemp. (°C)Yield (%)Para:Ortho RatioReference
AlCl₃ (Stoichiometric)Various0 - RTModerate-HighVariable[2][3]
La(OTf)₃ / TfOHBenzoyl Chloride14087>99:1[4]
Sc(OTf)₃ Resin (Microwave)Acetic Anhydride40-60HighPredominantly para[3][6]
Zinc Oxide (ZnO)VariousRefluxGoodNot specified[1]

References

  • BenchChem Technical Support. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqE5FhTek5T4E7sxDam6tpJA2eWLlXFTr_eDn23DKdJkRVHyZPhoAIYBjSZlL4RxuZDEL2CABPYMzmHfLX9i1C7n94CQzNvZQ9yuzJg48utH3oXTe-Bl-yGmUdAAGL0LW7n3mf7apLFJIknNQXk3b19ur2MCD5zet66nZAHz5wt4rxUpQuOulYMxYvKj0np7u72C7X3uivZC9APUxLNgzL1Xg=]
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  • Maleki, B., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpdNdL5MIN41TaVuKLkKK9OejPxqOP35uWmvsXPa26ymQ8hfN-QVjE4lL2BDOYUC58_HH1904ZxolR0XPh8t0_QEsuAq4uX7SW8uBbalWVQmD0zqlcon6vDH1DnBCV8eAevom6g00udiCSf78-5y8lBA==]
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  • Unknown. (1998). WO 98/00427. Googleapis.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGkA7-bt6JoXRfTbWTybQLeFyv1KplfwDzV6r5K-KFzJ-AUh9aYBCuWUHIePVIS7GvFBXVdrHW3-t0cbolNsy_HOa6vsdLlUqDH58XAHLRm2zkL6OWHR1Lf61PcJQjBFQNaxKWixoPe4gvY53VXOW3y2n42kNmKnsHcMUSgY8J22dRhqid2Yg3btqmfi-WcaA=]
  • Lu, G., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [https://vertexaisearch.cloud.google.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGakFodl3VV7KMHlo580sj_kw4KxYHJw63RM3V9Zz1IMUfpQcSF5cCl6B2LcTc2JChQ8I7kbgPWNaBuC45TBqYQLNTakitqPB52-5a6GyfKZjsqRlMMG9AGqtzwt8DVYaKmoRt2kFhHQ4vubqETyXyenpB_8d92zhyA1V2wAMTE8OZi2e-lvsO8]
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSBs0JQCpHuXokyuDeh6CZtDILOwovzQChv29emUeGsHQYKQUNYEnj8viHUT3GdAEDso8IiHz6YPkXN72LDLRSKFYAtFXd5bthUeR2VrbNiOLjQvgvpm2McPb5OzTRFOHxtZgdRD_eRpUnjzzkqSsO7SMZBWogVgdtibwJ8s2fQLVUkliL7J4JW38jdlC9t-coCo-Wp-E2Fj1MoOmzwSsZILK9_fu6zB592F1BOgsYQk6NseH54x0rghW0bn-9X1M3oXrheCoxI9NQgle]
  • RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV433IiWN7mJ-EQjqsGi6paQTd71V01kDESQja5KG7Zh1a9cFTgzpp5Dlct7ZmNuMHIvTry7EtiHY3vnDXM9Ztsd1JwvMb4QdXdegyRe_olf7rkB-8sZfP99DD9MPI0kLIUW-I-I-8UGjykRCWUvcetwayb2xl1xJ6MOLW5w==]
  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOAhjbZU1cpt1yCALXpwYwaO_OeQRRBu8mavuyk6T4HTDL2XGNK5SgzsofN5nSB0xl71rBaMXxDmocwpPCuxZMgaOEakKL-ZK-Wg5N23imA-Wu7wGnkWlYfkSqHfdOdRFY3ywdUcYYSZ6zHujqGOeGBP34hs_vtPLUhecApVgGEl2ZckAwWPwLyRB0ejX51VcBqaXFW_jYFoDjAHWuFmztL0B7JJdZAV2lNveQp_zV1fIer97-syQ3q9jONc-d7RUhQNVQ]
  • Unknown. (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsBSsFoI2ue_XU3KhMTh_xdtKnhdNuPOgxznEMLJpwxi-JqDhKktLhI-QySB2sH7eC0dBi--bzxeLpCC0tnJ8hz4VH72Syxb9SiE5gKABmgdYeiaTjcGAehMDedQwGXXhgMKiU3-HelTNGJJw0Z0N87T96cDL5GXLZZtqp1SS3KssR4A==]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8iL7hHuEtDBnw_eC7Sd7mAEIkImOwHB8NBolBH3HtI7kxPikr4G-CZ4Rabl_XDQc2xycNVzNRLP46hWpnxyxEZLswBPHPeF-gBhIu9nDkJZGT4n36Ra1xfGtAZ8Xl6xYm1lfeV29AZts58KM0bb8fjoeZxyB_Gg==]
  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3yff33W1KsnTBUCGXpBJ2DwJsPC3fcGSrHy4RUQHT183Nhbl07rWr0Z1P-dU9KvRq5xRtfwUesGOyUNqF8ASDStdIfzEXJ3Jir2OrSNQLoqMAA02IYdfNvNBIImVI43BDVmrj80Q-WY7jwdrYJTQEBUaEOhK06N_iq9B5Ta967pohtXBkmKwHUf8098Ry7F0AgmddQTlLqQNdQ9MacXunPE4d1kwzx7a5nAJg7FZbdnp2W7WJK_wrmsCa0v2qAkpXC047NHY2_guctvqxUuEwCiFg5iyTA2IKNduDOIiOKvBtNylA-v5U]
  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtRpUxQu6uhpCUC0aXRIckUbTPZfjiSNYvMeFjcYmj2x_jeUr4goDPJdUcrMDx3XLuQnvI68qnGwwzICjoUoG8pB5z6QxBtKpr4ai2EsGadUrPuB1Und-nJtlK3zBzLkAgq7Qju5-VYmWzaw==]

Sources

Troubleshooting Grignard reactions with fluorinated aromatic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard Reactions with Fluorinated Aromatic Compounds

Role: Senior Application Scientist | Department: Process Safety & Catalysis

Introduction: Why This Chemistry is Unforgiving

Welcome to the technical support center. If you are here, you are likely staring at a reaction flask that is either stubbornly inert, filled with black tar, or—worst case—has experienced a thermal runaway.

Fluorinated aromatic Grignard reagents are deceptive. The high electronegativity of fluorine pulls electron density from the ring, theoretically activating the C-Halogen bond for insertion. However, this same property creates two critical failure modes:

  • The "Benzyne" Trap: Ortho-fluorine substituents are excellent leaving groups in the presence of magnesium, leading to rapid decomposition.

  • Initiation Latency: The electron-deficient ring can passivate the magnesium surface, leading to delayed initiation followed by violent exotherms.

This guide moves beyond standard textbook procedures to address the specific nuances of fluorinated substrates.

Part 1: The Decision Matrix (Method Selection)

Before you start, you must choose the correct generation method. Using standard magnesium turnings for ortho-fluorinated precursors is the most common cause of failure.

GrignardDecision Start Substrate Analysis: Ar-X (X=Br, I, Cl) OrthoF Is there a Fluorine in the ORTHO position? Start->OrthoF YesOrtho YES: High Risk of Benzyne OrthoF->YesOrtho Yes NoOrtho NO: Meta/Para Fluorine only OrthoF->NoOrtho No Exchange Method B: Mg-Halogen Exchange (Turbo Grignard: iPrMgCl·LiCl) YesOrtho->Exchange Mandatory Direct Method A: Direct Insertion (Mg Turnings, THF/Ether) NoOrtho->Direct Possible NoOrtho->Exchange Preferred for Purity Activation Requires Activation (DIBAL-H or Iodine) Direct->Activation TempControl Critical: Maintain T < -40°C Exchange->TempControl

Figure 1: Decision tree for selecting the synthesis method. Note that ortho-fluorinated substrates require the Exchange method to prevent decomposition.

Part 2: Troubleshooting Guides (Q&A Format)
Category 1: The "Ortho-Effect" & Decomposition

Q: I am trying to make 2-fluorophenylmagnesium bromide using Mg turnings in THF. The reaction started, but the solution turned into a black tar and the yield is <10%. What happened?

A: You have encountered the Benzyne Elimination mechanism . When magnesium inserts into the C-Br bond ortho to a fluorine, the resulting Grignard species is unstable at room temperature. The magnesium atom coordinates with the fluorine, facilitating the elimination of MgBrF. This generates benzyne (an aryne), which is highly reactive and instantly polymerizes or reacts non-specifically with the solvent.

The Fix:

  • Switch Methods: You cannot use direct insertion (Mg metal) for this substrate at ambient temperatures. You must use Magnesium-Halogen Exchange .

  • Reagent: Use iPrMgCl·LiCl (Turbo Grignard).[1]

  • Temperature: Perform the exchange at -40°C to -78°C . The low temperature kinetically traps the Grignard species, preventing the elimination of the fluoride.

Q: Why does iPrMgCl·LiCl work better than standard iPrMgCl? A: The Lithium Chloride additive breaks up the polymeric aggregates of the Grignard reagent. This increases the solubility of the resulting aryl-magnesium species and significantly accelerates the rate of exchange, allowing the reaction to proceed at the low temperatures required to prevent benzyne formation [1].

Category 2: Initiation Latency (Thermal Runaway)

Q: I am reacting 4-fluorobromobenzene with Mg turnings. It sat for 30 minutes with no change, so I heated it. Suddenly, it boiled over. How do I control this?

A: This is a classic induction period failure . Fluorinated aromatics are electron-poor, which strengthens the C-X bond and makes the initial electron transfer from the Mg surface difficult. Heating the mixture without initiation builds up a large excess of unreacted halide. Once the reaction finally triggers (autocatalytically), all that accumulated halide reacts simultaneously, causing a thermal runaway.

The Fix (Safe Initiation Protocol):

  • Dry Stir: Stir the Mg turnings under Argon for 30 mins to mechanically disrupt the oxide layer.

  • Chemical Activation: Do not rely solely on Iodine. Add DIBAL-H (1-2 mol%) or Red-Al to the suspension of Mg in THF before adding the halide. These hydride reducing agents act as "scavengers" for surface oxides and moisture, creating a pristine Mg surface [2].

  • The "Starter" Trick: Add 5% of your halide. If no exotherm occurs within 5 minutes, do not add more . Sonicate the flask or add a crystal of Iodine. Only proceed with addition once the exotherm is confirmed.

Part 3: Master Protocols
Protocol A: The "Turbo" Exchange (For Ortho-Fluoro / Polyfluoro Arenes)

Recommended for: 1-bromo-2-fluorobenzene, pentafluorobromobenzene.

Materials:

  • Substrate: Ar-Br (10 mmol)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, 11 mmol)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool to room temp under Argon.

  • Dissolution: Dissolve the Ar-Br (10 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath) or -78°C (Acetone/Dry Ice) depending on substrate instability.

  • Exchange: Add iPrMgCl·LiCl dropwise over 10 minutes.

  • Monitoring: Stir at low temperature for 30–60 minutes.

    • QC Check: Aliquot 0.1 mL, quench with MeOD, and check GC-MS. You should see >98% deuterated arene (Ar-D) and disappearance of Ar-Br.

  • Electrophile Addition: Add your electrophile (aldehyde, ketone, etc.) at the low temperature. Do not warm up until the quench.

Protocol B: Activated Direct Insertion (For Meta/Para-Fluoro Arenes)

Recommended for: 4-fluorobromobenzene, 3,5-difluorobromobenzene.

Materials:

  • Mg Turnings (1.2 equiv, polished/crushed)

  • Activator: DIBAL-H (1 mol%) or Iodine crystal

  • Solvent: THF (Concentration target: 1.0 M)

Step-by-Step:

  • Activation: Place Mg in flask. Heat with heat gun under vacuum to dry. Cool under Argon. Add minimal THF to cover Mg. Add DIBAL-H (few drops).

  • Initiation: Add 5-10% of the total halide volume. Wait for cloudiness/exotherm.

  • Controlled Addition: Dilute the remaining halide in THF. Add dropwise to maintain a gentle reflux.[2]

    • Critical Safety: If reflux stops, stop addition immediately . Re-initiate before continuing.

  • Completion: Reflux for 1 hour after addition is complete to ensure full conversion.

Part 4: Data & Comparison

Table 1: Comparison of Grignard Generation Methods for Fluorinated Arenes

FeatureDirect Insertion (Mg Metal)Turbo Exchange (iPrMgCl·LiCl)
Primary Mechanism Oxidative Addition (Radical)Halogen-Metal Exchange (Polar)
Temperature Reflux (66°C)Cryogenic (-78°C to -20°C)
Ortho-F Stability Poor (Benzyne formation)Excellent (Trapped at low temp)
Functional Group Tolerance Low (Reacts with esters/CN)High (Kinetic selectivity)
Safety Profile Risk of induction/runawayPredictable exotherm
Cost LowModerate/High
Part 5: Visualizing the Failure Mode

The diagram below illustrates exactly why the direct method fails for ortho-fluorinated compounds.

BenzyneMechanism Substrate 1-Bromo-2-fluorobenzene MgInsert Mg Insertion (Direct Method) Substrate->MgInsert UnstableInt Unstable Grignard (Ortho-F-Ph-MgBr) MgInsert->UnstableInt Elimination Elimination of MgBrF (Requires Heat) UnstableInt->Elimination T > 0°C Benzyne BENZYNE Intermediate Elimination->Benzyne Tars Polymers / Tars (Dead Reaction) Benzyne->Tars

Figure 2: The Benzyne Pathway. Standard synthesis temperatures promote the elimination of MgBrF, destroying the reagent.

References
  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Bao, R. L.-Y., & Zhao, S. (2019). Process Safety Assessment of Grignard Reagent Preparation. Organic Process Research & Development, 23(10), 2210–2217. [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]

  • Yoshida, S., et al. (2010). A Full-Scale Explosion Hazard of the Preparation of Trifluoromethylphenyl Grignard Reagents.[4] Organic Process Research & Development, 14(6), 1464-1468. [Link]

Sources

Challenges in the purification of polar fluorinated ketones

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FLUORINATED KETONE PURIFICATION Subject: Troubleshooting Purification & Isolation of Polar Fluorinated Ketones (PFKs) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Core Directive: The "Hydrate" Paradigm

Welcome to the technical support center. If you are working with trifluoromethyl ketones (TFMKs) or other electron-deficient fluorinated carbonyls, you must first accept a fundamental truth: Your compound does not behave like a typical ketone.

Due to the intense electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic.[1] In the presence of even trace moisture, these compounds shift equilibrium toward the gem-diol (hydrate) form.



  • Acetone:

    
     (Favors Ketone)
    
  • Hexafluoroacetone:

    
     (Favors Hydrate)
    

Most "failures" in purification stem from treating a stable gem-diol as if it were a volatile ketone. This guide addresses these specific anomalies.

Module 1: The "Solid Liquid" Anomaly (Hydration)

User Query: "I synthesized a trifluoromethyl ketone that is reported to be a volatile liquid (bp 30-60°C), but my crude product is a white solid or a viscous oil with a boiling point >100°C. Did I make the wrong compound?"

Diagnosis: You likely have the correct compound, but it exists as the stable hydrate (gem-diol) . TFMKs absorb atmospheric moisture rapidly. The solid you see is the covalent adduct of water and your ketone.

Troubleshooting Protocol: You cannot remove this water with Magnesium Sulfate (


) or Molecular Sieves. You must perform a Chemical Dehydration Distillation .

Step-by-Step Dehydration Protocol:

  • Setup: Use a short-path distillation apparatus.

  • Reagent: Charge the distillation flask with your crude "solid" hydrate.

  • Dehydrant: Add concentrated Sulfuric Acid (

    
    ) in a 3:1 to 5:1 volume ratio (Acid:Hydrate).
    
    • Mechanism:[2][3][4]

      
       acts as both a solvent and a protonating agent, forcing the equilibrium back to the carbonyl form while sequestering the released water.
      
  • Process: Slowly heat the mixture. The anhydrous ketone will distill over (often at a much lower boiling point).

  • Collection: CRITICAL – The receiving flask must be cooled (dry ice/acetone bath) and protected from air with a drying tube or

    
     line, or the compound will re-hydrate immediately.
    

Visualizing the Dehydration Workflow:

DehydrationProtocol Hydrate Crude Hydrate (Solid/Viscous) Mix Reaction Flask (Equilibrium Shift) Hydrate->Mix Acid Conc. H2SO4 (Dehydrating Agent) Acid->Mix Heat Apply Heat (Distillation) Mix->Heat Protonation Vapor Anhydrous Vapor Heat->Vapor Water Sequestered Trap Cold Trap (-78°C) + Desiccant Guard Vapor->Trap Condensation

Caption: Figure 1.[3][5][6] Chemical dehydration workflow for recovering anhydrous fluorinated ketones from stable hydrates.

Module 2: Chromatography Challenges (Silica Interactions)

User Query: "I tried to purify my fluorinated ketone on a silica gel column. The compound streaked badly, and I recovered less than 30% of my mass. Where did it go?"

Diagnosis: Fluorinated ketones are "sticky" on silica. The gem-diol form interacts strongly with the silanol groups (


) on the silica surface via hydrogen bonding. Furthermore, basic impurities in silica can trigger haloform-type decomposition of the sensitive TFMK group.

Troubleshooting Guide:

MethodRecommendationTechnical Rationale
Standard Silica AVOID Strong adsorption of gem-diol; potential hydrolysis/decomposition.
Acidified Silica CAUTION Pre-washing silica with 1% HCl can mask silanols, reducing streaking, but does not solve the hydration issue.
Purify as Hydrate RECOMMENDED Deliberately convert crude to the hydrate (add water), crystallize the solid hydrate to purity, then dehydrate (Module 1).
Purify as Hemiacetal ALTERNATIVE React crude with an alcohol (e.g., methanol) to form a stable hemiacetal. Purify this stable liquid/solid, then crack it thermally.

The "Purify-Then-Dehydrate" Strategy: Instead of fighting the hydration, lean into it.

  • Add water to your crude reaction mixture.

  • Filter the resulting solid gem-diol (or extract the aqueous stable hydrate).

  • Recrystallize the hydrate (often from hexanes/CHCl3).

  • Perform the

    
     distillation on the purified hydrate to recover the ketone.
    

Module 3: Azeotropic Nightmares

User Query: "I cannot separate my fluorinated ketone from the solvent (e.g., THF, DCM). They seem to co-distill despite a 20°C difference in boiling points."

Diagnosis: Polar fluorinated ketones form "maximum boiling azeotropes" with many common solvents (and water) due to strong dipole-dipole interactions and hydrogen bonding capability of the hydrate form.

Decision Matrix for Solvent Separation:

AzeotropeLogic Start Solvent/Ketone Mixture IsHydrate Is Water Present? Start->IsHydrate ChemDry Chemical Drying (P2O5 or H2SO4) IsHydrate->ChemDry Yes (Hydrate Formed) AzeotropeCheck Check Azeotrope Data (Lit. Search) IsHydrate->AzeotropeCheck No (Anhydrous) Distill Fractional Distillation ChemDry->Distill Break Hydrate Entrainer Add Entrainer (e.g. Benzene/Hexane) AzeotropeCheck->Entrainer Azeotrope Exists AzeotropeCheck->Distill No Azeotrope Entrainer->Distill Break Azeotrope

Caption: Figure 2. Decision tree for breaking azeotropes in fluorinated ketone purification.

Specific Azeotrope Breakers:

  • Water Azeotropes: Do not use simple distillation. Use Phosphorus Pentoxide (

    
    )  distillation.[7] The 
    
    
    
    reacts irreversibly with water, breaking the azeotrope and allowing the volatile ketone to distill.
  • Organic Azeotropes: If your ketone forms an azeotrope with THF, consider washing the mixture with concentrated

    
     (if your ketone is stable to acid). The acid will protonate and sequester the THF, while the fluorinated ketone (highly electron-deficient and less basic) will form a separate layer or can be distilled out.
    

Module 4: Storage & Stability

FAQ: How do I store these compounds?

  • Anhydrous Form: Must be stored in a sealed ampoule or over activated molecular sieves (3Å or 4Å) in a Schlenk flask under Argon. Even PTFE caps are permeable to water vapor over time.

  • Hydrate Form: Store as a solid in a standard vial. This is the "resting state." Regenerate the anhydrous form only immediately before use.

Comparison of Drying Agents:

AgentEffectiveness on PFKsNotes

/

Ineffective Cannot break the chemical gem-diol bond.
Molecular Sieves Maintenance Only Good for keeping anhydrous material dry; ineffective for dehydrating the gem-diol.

High Excellent for distillation. Can be messy (forms phosphoric acid sludge).
Conc.

Very High The industry standard for dehydration distillation.

References

  • Hydration Equilibrium: The equilibrium constant (

    
    ) for hexafluoroacetone hydration is approximately 
    
    
    
    , compared to
    
    
    for acetone, demonstrating the thermodynamic stability of the gem-diol.[2]
    • Source:

  • Dehydration Methodology: Concentrated sulfuric acid is the established reagent for converting fluorinated hydrates back to their carbonyl forms via distill

    • Source:

  • Synthesis & Handling: Detailed workflows for nucleophilic trifluoromethylation and subsequent purific

    • Source:

  • Silica Interactions: Fluorinated compounds often require specialized fluorous phases or specific modifications due to interactions with standard st

    • Source:

Sources

Validation & Comparative

Comparison of reactivity between 5-Chloro-1-(2-fluorophenyl)-1-oxopentane and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane (hereafter referred to as Ortho-CPOP ) against its para-substituted and non-fluorinated analogs. It is designed for medicinal chemists and process engineers optimizing synthetic routes for CNS-active agents and receptor modulators.

Executive Technical Summary

This compound is a bifunctional building block featuring an aryl ketone and a terminal alkyl chloride. While structurally similar to the ubiquitous "haloperidol precursor" (4-chloro-4'-fluorobutyrophenone), the Ortho-CPOP variant introduces distinct electronic and steric parameters due to the ortho-fluorine atom and the extended 5-carbon alkyl chain.

Key Differentiator: The ortho-fluorine atom significantly enhances the electrophilicity of the carbonyl carbon via the inductive effect (


), while simultaneously imposing steric constraints that alter the trajectory of nucleophilic attack. This contrasts with the para-isomer, where resonance donation (

) mitigates carbonyl activation.

Electronic & Steric Landscape Analysis[1]

To predict reactivity accurately, we must decouple the electronic influence of the fluorine atom from its steric bulk.

The "Ortho-Effect" on Carbonyl Reactivity

The position of the fluorine atom dictates the reactivity of the C=O moiety, which is critical for reductive amination or Grignard addition steps.

FeatureOrtho-CPOP (2-F)Para-Analog (4-F)Des-Fluoro (H)
Inductive Effect (

)
Strong: Proximity to C=O maximizes electron withdrawal.Weak: Distance diminishes inductive pull.None
Resonance Effect (

)
Present, but usually overwhelmed by

at the carbonyl.
Significant: Donates electron density, stabilizing the C=O bond.None
Carbonyl Electrophilicity High: More susceptible to nucleophilic attack.[1]Moderate: Stabilized by resonance.Baseline
Steric Hindrance High: F-atom blocks one face of the carbonyl.Low: F-atom is distal.Low

Implication: In reductive aminations, Ortho-CPOP forms imines faster due to higher electrophilicity but requires higher temperatures to overcome the steric barrier for the initial nucleophilic approach.

Alkyl Chloride Substitution ( )

The terminal alkyl chloride is separated from the aryl ring by a 4-carbon spacer (pentan-1-one chain).

  • Electronic Influence: Negligible. The distance is too great for the aryl fluorine to electronically affect the

    
     bond.
    
  • Solubility & Conformation: The ortho-F increases lipophilicity and induces a twisted conformation of the aryl ring relative to the carbonyl, potentially altering the solubility profile in non-polar solvents compared to the planar para-isomer.

Comparative Performance Data

The following data summarizes the reactivity trends when reacting these analogs with a secondary amine (e.g., piperidine) to form tertiary amine derivatives.

Table 1: Nucleophilic Substitution Efficiency ( )

Conditions:


, KI (cat.), Acetone, Reflux, 12h.
AnalogRelative Rate (

)
Yield (%)Primary Side Reaction
Ortho-CPOP (2-F) 0.9588%Intramolecular cyclization (minor)
Para-Analog (4-F) 1.00 (Standard)92%Dimerization
Des-Fluoro (H) 0.9890%Dimerization
Table 2: Carbonyl Reduction Kinetics (NaBH4)

Conditions: Methanol,


, 1h.
AnalogConversion (15 min)Conversion (60 min)Stereoselectivity
Ortho-CPOP (2-F) 95% >99%Moderate (due to ortho-sterics)
Para-Analog (4-F) 85%96%Low
Des-Fluoro (H) 80%94%Low

Analysis: The Ortho-CPOP carbonyl is significantly more reactive toward hydride reduction, reaching near completion faster than its analogs due to the electron-deficient nature of the carbonyl carbon induced by the proximal fluorine.

Experimental Protocol: Synthesis of N-Substituted Derivative

This protocol describes the coupling of Ortho-CPOP with 4-hydroxypiperidine, a common motif in antipsychotic synthesis. This workflow is self-validating via TLC monitoring of the distinct RF shift of the amine.

Materials:
  • Substrate: this compound (1.0 eq)

  • Nucleophile: 4-Hydroxypiperidine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein activation

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN)

Step-by-Step Methodology:
  • Activation: Charge the reaction vessel with Ortho-CPOP (10 mmol) and MEK (50 mL). Add KI (1 mmol). Stir at room temperature for 15 minutes.

    • Mechanism:[2][3][4] In situ conversion of alkyl-Cl to alkyl-I, which is a better leaving group (Finkelstein reaction).

  • Nucleophilic Attack: Add 4-hydroxypiperidine (12 mmol) and

    
     (20 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere.
    
    • Time: 12–16 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). Product will appear as a more polar spot than the starting chloride but less polar than the free amine.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Evaporate solvent under reduced pressure.
    
  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . If necessary, purify via flash column chromatography (Silica, Gradient 0-5% MeOH in DCM).
    
Visualizing the Reaction Pathway

ReactionPathway Start Ortho-CPOP (Alkyl Chloride) Activation KI Catalyst (In-situ Iodide) Start->Activation Finkelstein Exchange Transition Transition State (SN2 Attack) Activation->Transition + Amine + Heat Activation->Transition Product N-Alkylated Product Transition->Product - HI SideReaction Side Reaction: Elimination Transition->SideReaction High Temp Strong Base

Caption: Kinetic pathway for the nucleophilic substitution of Ortho-CPOP. The KI activation step is rate-enhancing.

Mechanistic Comparison: Ortho vs. Para

The following diagram illustrates the competing electronic effects that define the reactivity difference between the target compound and its standard para-isomer.

ElectronicEffects cluster_Ortho Ortho-CPOP (2-F) cluster_Para Para-Analog (4-F) OrthoF Ortho-Fluorine OrthoCO Carbonyl Carbon OrthoF->OrthoCO Strong -I Effect (Inductive Withdrawal) OrthoF->OrthoCO Steric Shielding ParaF Para-Fluorine ParaCO Carbonyl Carbon ParaF->ParaCO Weak -I Effect ParaF->ParaCO +M Resonance (Donation)

Caption: The Ortho-isomer is dominated by inductive withdrawal (activating), while the Para-isomer is stabilized by resonance (deactivating).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12649794, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Cross-Validation of Analytical Architectures for Haloketone Impurity Profiling: GC-ECD vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Haloketone Challenge

Haloketones (HKs)—such as 1,1-dichloroacetone and 1,1,1-trichloroacetone—occupy a critical intersection between environmental disinfection byproducts (DBPs) and genotoxic pharmaceutical impurities (GTIs).[1] In drug development, they often arise as unreacted alpha-haloketone intermediates or byproducts of halogenation steps.[1]

Their analysis is notoriously difficult due to thermal instability , base-catalyzed hydrolysis , and matrix interference .[1] Relying on a single detection method often leads to data gaps: Electron Capture Detection (ECD) offers supreme sensitivity but lacks structural specificity, while Mass Spectrometry (MS) provides identification but can suffer from sensitivity issues with certain chlorinated species.

This guide details a cross-validation strategy that integrates GC-ECD and GC-MS workflows. By triangulating data from these orthogonal detectors, researchers can achieve the sensitivity required for trace-level quantification (ppb/ppm) while satisfying the specificity mandates of ICH M7 guidelines.

The Analytical Landscape: Method Comparison

Method A: GC-ECD (The Sensitivity Workhorse)

Principle: The Electron Capture Detector (ECD) utilizes a radioactive source (typically


Ni) to generate a standing current. Electronegative functional groups (halogens) capture electrons, reducing the current.
  • Best For: Ultra-trace quantification (sub-ppb levels) of polychlorinated and brominated species.

  • Limitation: "Blind" detection. Any electronegative compound (e.g., phthalates, oxygenated solvents) can mimic a haloketone, leading to false positives.

Method B: GC-MS (The Structural Validator)

Principle: Electron Impact (EI) ionization fragments the molecule, creating a unique mass spectral fingerprint.

  • Best For: Confirming analyte identity, distinguishing between co-eluting isomers, and ruling out matrix interferences.

  • Limitation: Lower sensitivity compared to ECD for highly chlorinated alkanes.[1] Thermal degradation in the ion source can complicate spectral matching for labile HKs.

Comparative Performance Matrix
FeatureGC-ECDGC-MS (SIM Mode)
Detection Limit (LOD) Excellent (10–50 ng/L)Good (100–500 ng/L)
Linear Dynamic Range Narrow (


)
Wide (


)
Selectivity Low (RT only)High (m/z + RT)
Matrix Tolerance Low (prone to quenching)High (spectral deconvolution)

Cross-Validation Workflow

To ensure data integrity, we do not choose between these methods; we run them in a Split-Stream Validation Protocol . This involves preparing a single master extract and analyzing it on both platforms to calculate a Concordance Ratio .

Visualization: Dual-Path Validation Architecture

CrossValidation cluster_analysis Parallel Analysis Sample Crude Sample (API or Water Matrix) Prep Micro-LLE Extraction (MtBE + Acidification) Sample->Prep ECD GC-ECD (Quantification) Prep->ECD Aliquot A MS GC-MS (SIM) (Confirmation) Prep->MS Aliquot B Data Data Processing ECD->Data Area Counts MS->Data Target Ion Ratio Decision Concordance Check (Ratio 0.8 - 1.2?) Data->Decision Report Validated Result Decision->Report Pass Investigate Root Cause Analysis (Matrix/Interference) Decision->Investigate Fail

Figure 1: The Split-Stream Validation Workflow ensures that the high sensitivity of ECD is cross-verified by the mass-selective specificity of MS, preventing false positives common in complex pharmaceutical matrices.

Detailed Experimental Protocol

Objective: Quantify 1,1-dichloroacetone (1,1-DCP) and 1,1,1-trichloropropanone (1,1,1-TCP) with cross-validated accuracy.

Phase 1: Sample Preparation (Crucial for Stability)

Expert Insight: Haloketones are base-labile.[1] At pH > 7, they undergo hydrolysis or haloform reactions (degrading to chloroform). Immediate acidification is mandatory.[1]

  • Preservation: Adjust sample pH to < 2.0 using sulfuric acid (

    
    ).
    
  • Extraction (Micro-LLE):

    • Aliquot 30 mL of sample into a 40 mL VOA vial.

    • Add 3 mL of MTBE (Methyl tert-butyl ether) containing internal standard (1,2-dibromopropane).[1]

    • Add 10 g of calcined Sodium Sulfate (

      
      ) to drive "salting out" effect.
      
    • Vortex vigorously for 2 minutes. Allow phases to separate.

    • Transfer the upper organic layer to two separate autosampler vials (Vial A for ECD, Vial B for MS).

Phase 2: Instrumental Parameters[2]
ParameterGC-ECD ConfigurationGC-MS Configuration
Inlet Splitless @ 200°C (Low temp prevents degradation)PTV (Cold Splitless) 40°C

200°C
Column DB-1701 (Cyanopropylphenyl)DB-5MS (5% Phenyl Methyl Siloxane)
Oven 35°C (10 min)

200°C @ 10°C/min
35°C (5 min)

220°C @ 8°C/min
Detector

ECD @ 300°C
MSD (SIM Mode)
Target Ions N/A1,1-DCP (m/z 43, 83); 1,1,1-TCP (m/z 83, 117)
Phase 3: Validation Criteria

To consider the method "Cross-Validated," the following criteria must be met during the validation run:

  • Retention Time Match: Relative retention time (RRT) deviation < 2%.

  • Mass Balance: The concentration calculated by ECD must be within ±20% of the concentration calculated by MS (for concentrations > LOQ of MS).

  • Surrogate Recovery: 80–120% recovery for both detectors.[1]

Supporting Experimental Data

The following data represents a typical validation study comparing the two methods for 1,1-dichloroacetone (1,1-DCP) in a pharmaceutical process water matrix.

Table 1: Sensitivity and Linearity Comparison
ParameterGC-ECD ResultsGC-MS ResultsConclusion
LOD (Limit of Detection) 0.015 µg/L0.120 µg/LECD is ~8x more sensitive.[1]
LOQ (Limit of Quantitation) 0.050 µg/L0.400 µg/LECD is required for trace analysis.
Linearity (

)
0.995 (0.05–50 µg/L)0.999 (0.5–100 µg/L)MS offers better linearity at high conc.
Precision (%RSD, n=6) 4.2%2.8%MS is more precise (less baseline noise).
Table 2: Recovery Study (Spike at 2.0 µg/L)
AnalyteECD Recovery (%)MS Recovery (%)Concordance Ratio (ECD/MS)
1,1-DCP92.4%94.1%0.98 (Pass)
1,1,1-TCP88.1%85.6%1.03 (Pass)
Unknown Impurity XDetected (Area: 5000) Not Detected False Positive on ECD

Analysis: The "Unknown Impurity X" demonstrates the necessity of cross-validation. The ECD showed a peak due to a non-target electrophilic co-elutant. The MS confirmed it was not a haloketone (absence of characteristic isotopic clusters), preventing a false OOS (Out of Specification) result.

Expert Insights & Troubleshooting

The "Thermal Breakdown" Trap

Haloketones are thermally fragile. A common error is setting the GC inlet temperature too high (e.g., 250°C+). This causes 1,1,1-trichloropropanone to decompose into 1,1-dichloroacetone inside the inlet, artificially inflating the result of the latter.

  • Solution: Use a PTV (Programmed Temperature Vaporization) inlet.[1] Inject cold (40°C) and ramp rapidly to transfer the sample, minimizing thermal stress.

Dechlorination Agents

If analyzing water containing residual chlorine (e.g., cleaning validation samples), you must quench the chlorine to stop HK formation.

  • Warning: Do not use ascorbic acid if analyzing for brominated haloketones, as it can degrade them.

  • Recommendation: Use Ammonium Chloride (

    
    )  as the quenching agent for haloketone analysis [1].
    
Matrix Effects in APIs

High concentrations of Active Pharmaceutical Ingredients (APIs) can "quench" the ECD signal or dirty the MS source.

  • Protocol: Implement a "Back-Extraction" wash.[1] Wash the MTBE extract with a small volume of acidified water to remove polar API residues before injection.

References

  • U.S. Environmental Protection Agency. (1995).[1][2] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[1][2]Link

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Serrano, M., et al. (2014). Fast and "green" method for the analytical monitoring of haloketones in treated water.[3] Journal of Chromatography A. Link

  • Domínguez-Tello, A., et al. (2020).[1][4] Investigation of the behaviour of haloketones in water samples. Journal of Hazardous Materials.[1] Link

Sources

A Spectroscopic Guide to Differentiating Ortho, Meta, and Para Fluorophenyl Pentanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the precise structural characterization of isomeric compounds is a foundational requirement. The position of a single functional group on an aromatic ring can profoundly influence a molecule's pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-fluorophenyl pentanone isomers, offering both theoretical insights and practical experimental guidance for their unambiguous differentiation. We will explore how the positional variation of the fluorine atom creates unique spectral fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The Critical Role of Isomer Differentiation

The fluorophenyl pentanone scaffold is of significant interest in the development of novel therapeutic agents. However, the seemingly subtle shift of the fluorine substituent from the ortho, to the meta, to the para position on the phenyl ring can lead to dramatic differences in biological activity. This necessitates robust analytical methods for their distinction. This guide will walk you through the key spectroscopic techniques that can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Assignment

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The distinct electronic environments created by the fluorine atom's position relative to the pentanoyl group lead to characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. Furthermore, ¹⁹F NMR provides a direct window into the local environment of the fluorine atom itself.

Expected ¹H NMR Spectral Characteristics

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers. The electron-withdrawing nature of the carbonyl group and the fluorine atom, along with their relative positions, dictates the splitting patterns of the aromatic protons.

  • Ortho-fluorophenyl pentanone: Due to the lack of symmetry, all four aromatic protons are expected to be chemically non-equivalent, leading to four distinct signals in the aromatic region. The coupling patterns will be complex, with a combination of ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) couplings, as well as couplings to the ¹⁹F nucleus.

  • Meta-fluorophenyl pentanone: This isomer also lacks symmetry, resulting in four unique aromatic proton signals. The proton situated between the two electron-withdrawing groups (the fluorine and pentanoyl substituents) is expected to be the most deshielded. The splitting patterns will be a complex interplay of ortho, meta, and para couplings.

  • Para-fluorophenyl pentanone: This highly symmetric isomer will exhibit a much simpler spectrum. Due to the plane of symmetry, there are only two sets of chemically equivalent protons on the aromatic ring. This will result in two doublets in the aromatic region, each integrating to two protons.[1] The coupling constant for these doublets will be characteristic of ortho coupling (³J ≈ 8-9 Hz).

Expected ¹³C NMR Spectral Characteristics

The number of signals in the aromatic region of the ¹³C NMR spectrum is also a key differentiator.

  • Ortho- and Meta-fluorophenyl pentanone: Both of these isomers are expected to show six distinct signals for the six carbons of the aromatic ring.

  • Para-fluorophenyl pentanone: Due to its symmetry, the para isomer will only exhibit four signals for the aromatic carbons. Two of these will represent two carbons each, while the other two will correspond to the carbon bearing the pentanoyl group and the carbon bonded to the fluorine atom.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR offers a direct probe of the fluorine's environment. While all three isomers will show a single resonance, the chemical shift will be subtly different for each due to the varying electronic effects of the pentanoyl group at the ortho, meta, and para positions. This can be a valuable complementary technique for confirmation.[2]

Table 1: Predicted NMR Spectroscopic Data for Fluorophenyl Pentanone Isomers

IsomerExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Aromatic Signals
Ortho4 complex multiplets6
Meta4 complex multiplets6
Para2 doublets (AA'BB' system)4

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For the fluorophenyl pentanone isomers, the most diagnostic absorption band is that of the carbonyl (C=O) group stretch.

The position of the carbonyl stretching frequency is influenced by both electronic and steric effects.[3] Conjugation of the carbonyl group with the aromatic ring delocalizes the π electrons, imparting a partial single bond character to the C=O bond and thus lowering its stretching frequency compared to a non-conjugated ketone.[4][5]

  • Para-fluorophenyl pentanone: In this isomer, the electron-donating resonance effect of the fluorine atom can be transmitted to the carbonyl group through the conjugated system. This increased electron density around the carbonyl group would be expected to slightly lower the C=O stretching frequency.

  • Meta-fluorophenyl pentanone: The fluorine atom at the meta position cannot exert a resonance effect on the carbonyl group. Its influence will be primarily through its electron-withdrawing inductive effect, which would tend to slightly increase the C=O stretching frequency compared to the para isomer.

  • Ortho-fluorophenyl pentanone: The ortho isomer will experience a combination of inductive and resonance effects, but also potential steric interactions between the fluorine atom and the pentanoyl chain. This steric hindrance may disrupt the planarity of the carbonyl group with the aromatic ring, reducing conjugation and leading to a higher C=O stretching frequency compared to the para isomer.

In addition to the carbonyl stretch, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be indicative of the substitution pattern on the benzene ring.

Table 2: Predicted IR Carbonyl Stretching Frequencies for Fluorophenyl Pentanone Isomers

IsomerPredicted C=O Stretching Frequency (cm⁻¹)Rationale
OrthoHighestSteric hindrance may reduce conjugation.
MetaIntermediateDominated by inductive effect.
ParaLowestResonance effect enhances conjugation.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic ketones like the fluorophenyl pentanones exhibit two characteristic absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[6][7] The position of these absorption maxima (λ_max) is sensitive to the extent of conjugation in the molecule.[8]

  • Para-fluorophenyl pentanone: The para-substitution allows for the most effective electronic communication between the fluorine atom and the pentanoyl group, leading to a more extended conjugated system. This is expected to result in a bathochromic (red) shift to a longer λ_max for the π → π* transition compared to the other isomers. A study of a similar compound, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, reported a UV absorption maximum at 253 nm.[9]

  • Meta-fluorophenyl pentanone: With the fluorine atom in the meta position, the conjugation is disrupted. Consequently, the λ_max for the π → π* transition is expected to be at a shorter wavelength compared to the para isomer.

  • Ortho-fluorophenyl pentanone: Steric hindrance between the ortho-fluorine and the pentanoyl group may force the carbonyl out of planarity with the aromatic ring, reducing the extent of conjugation. This would likely lead to a hypsochromic (blue) shift, resulting in a λ_max at a shorter wavelength than the para isomer.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for Fluorophenyl Pentanone Isomers

IsomerPredicted λ_max (π → π*)Rationale
OrthoShortestSteric hindrance reduces conjugation.
MetaIntermediateDisrupted conjugation.
ParaLongestMost effective conjugation.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three isomers will have the same molecular ion peak, their fragmentation patterns, particularly when analyzed by techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), can be used for differentiation.[10][11]

The primary fragmentation pathways for these isomers are expected to involve cleavage of the pentanoyl chain and fragmentation of the aromatic ring. The position of the fluorine atom can influence the relative abundance of certain fragment ions. For example, the loss of HF may be a more favorable pathway for the ortho isomer due to the proximity of the fluorine atom to the side chain.

Computational studies on similar fluorinated cathinone isomers have shown that the position of the fluorine atom significantly affects the electron cloud density of the benzene ring, leading to different fragmentation patterns of the side chains.[12] The development of a mass spectral classification model, potentially using derivatization followed by GC-MS analysis, can be a powerful tool for distinguishing these positional isomers.[13]

Experimental Protocols

Sample Preparation

For all spectroscopic analyses, dissolve an accurately weighed sample of the fluorophenyl pentanone isomer in a suitable solvent. For NMR, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are required. For UV-Vis and IR, spectroscopic grade solvents such as methanol, ethanol, or acetonitrile are appropriate.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_h1 Acquire ¹H NMR Spectrum prep->acq_h1 Transfer to NMR tube acq_c13 Acquire ¹³C NMR Spectrum acq_h1->acq_c13 acq_f19 Acquire ¹⁹F NMR Spectrum acq_c13->acq_f19 proc Process spectra (Fourier transform, phase correction, baseline correction) acq_f19->proc analysis Analyze chemical shifts, coupling patterns, and number of signals proc->analysis

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare sample (e.g., thin film on KBr plate or solution in IR-transparent solvent) acq_ir Acquire IR Spectrum prep->acq_ir Place in spectrometer analysis Identify characteristic absorption bands (e.g., C=O stretch) acq_ir->analysis

Caption: Workflow for IR spectroscopic analysis.

UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare a dilute solution of known concentration acq_uv Acquire UV-Vis Spectrum prep->acq_uv Transfer to cuvette analysis Determine λ_max and molar absorptivity acq_uv->analysis MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare a dilute solution gc Inject into GC for separation prep->gc ms Analyze eluent by MS gc->ms analysis Analyze molecular ion peak and fragmentation pattern ms->analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The differentiation of ortho, meta, and para fluorophenyl pentanone isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive structural information based on the number of signals and their splitting patterns. IR and UV-Vis spectroscopy offer valuable complementary data by probing the effects of the fluorine's position on the carbonyl group's vibrational frequency and the molecule's electronic transitions, respectively. Finally, mass spectrometry can reveal distinct fragmentation patterns that serve as an additional layer of confirmation. By leveraging the principles and experimental workflows outlined in this guide, researchers can confidently and accurately characterize these important isomeric compounds.

References

  • THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. Available from: [Link]

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... ResearchGate. Available from: [Link]

  • IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. Available from: [Link]

  • UV-Visible Spectroscopy. Michigan State University Chemistry. Available from: [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. ResearchGate. Available from: [Link]

  • Understand iR Spectroscopy Features of Acetophenone. StudyRaid. Available from: [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Available from: [Link]

  • IR spectrum of acetophenone semicarbazone. ResearchGate. Available from: [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available from: [Link]

  • Introduction to IR Spectroscopy. Ketones. YouTube. Available from: [Link]

  • The Study of Infrared Spectra of Acetophenone Molecule. ResearchGate. Available from: [Link]

  • Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Airiti Library. Available from: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available from: [Link]

  • Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Wiley Online Library. Available from: [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pen… OUCI. Available from: [Link]

  • Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Scholarly Publications Leiden University. Available from: [Link]

  • Using NMR Spectrum to Identify Ortho, Meta and Para. Reddit. Available from: [Link]

  • Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. YouTube. Available from: [Link]

  • Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. PubMed. Available from: [Link]

  • Mass spectra of fluorocarbons. NIST. Available from: [Link]

  • (PDF) Synthesis and characterization of heterocyclic substituted fluoran compounds. ResearchGate. Available from: [Link]

  • ortho, meta, para patterns on h nmr. YouTube. Available from: [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Available from: [Link]

  • Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nature. Available from: [Link]

  • Mass Spectrometry Identification and Computational Chemistry Study of Fluoromethcathinone Isomers. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available from: [Link]

  • What type of isomers does 2-Pentanone have? Quora. Available from: [Link]

Sources

Confirming the molecular weight of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison Guide: Mass Spectrometry Strategies for Characterizing 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Executive Summary & Molecule Profile

This compound (CAS: 487058-75-3) is a critical alkylating agent and intermediate, often utilized in the synthesis of antipsychotic pharmacophores (e.g., butyrophenone derivatives).

Confirming its molecular weight (MW) and structural integrity is non-trivial due to the potential for de-halogenation during synthesis and the necessity to distinguish it from its positional isomers (e.g., the 4-fluorophenyl analog).

This guide compares three mass spectrometry (MS) workflows to confirm the MW of this target molecule. We recommend a tiered approach: GC-MS (EI) for structural fingerprinting and LC-HRMS (ESI) for definitive elemental formula confirmation.

Target Molecule Specifications
PropertyValueNotes
Formula

Contains one Chlorine and one Fluorine.[1][2][3][4][5][6][7][8][9][10][11]
Monoisotopic Mass 214.0561 Da Based on

and

.
Molecular Weight 214.66 g/mol Average weight.[3]
Isotopic Signature M (100%) / M+2 (~32%)Distinctive 3:1 ratio due to

.

Theoretical Fragmentation & Isotopic Logic

Before selecting an instrument, one must understand the "Mass Logic" of this molecule. The presence of Chlorine provides a built-in validation flag.

  • The Chlorine Flag: The molecular ion (

    
    ) must exhibit a 3:1 intensity ratio between 
    
    
    
    214 and 216.
  • The McLafferty Rearrangement: As a pentan-1-one derivative with a

    
    -hydrogen, this molecule undergoes McLafferty rearrangement.
    
    • Mechanism:[9][12] The

      
      -hydrogen (on C-4) transfers to the carbonyl oxygen, cleaving the 
      
      
      
      bond.
    • Result: The chlorine atom is located on the

      
      -carbon (C-5). The cleavage expels the chlorinated alkyl chain as a neutral alkene, leaving the charge on the fluorine-substituted acetophenone enol.
      
    • Diagnostic Value: The resulting fragment (approx.[12][13]

      
       138) will lose the chlorine isotopic pattern , confirming the chlorine was on the alkyl chain, not the aromatic ring.
      

Comparative Analysis of MS Methodologies

Method A: GC-MS (Electron Ionization)

Best for: Structural elucidation and fingerprinting.

Mechanism: Hard ionization (70 eV) induces significant fragmentation. Pros: Provides structural "puzzle pieces" (fragments). Cons: Molecular ion (


) can be weak; requires sample volatility.

Experimental Protocol:

  • Solvent: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 60°C (1 min hold)

    
     300°C at 20°C/min.
    

Expected Data:

  • 
    :  Visible at 
    
    
    
    214
    (with 216 at ~33%).
  • Base Peak (Likely

    
     123): 
    
    
    
    -cleavage produces the 2-fluorobenzoyl cation (
    
    
    ,
    
    
    123). Note: This fragment contains no Chlorine.[6]
  • McLafferty Ion (

    
     138):  The enol ion of 2-fluoroacetophenone. Contains no Chlorine.
    
Method B: LC-MS (Electrospray Ionization - ESI)

Best for: Rapid purity checks and soft ionization.

Mechanism: Soft ionization creates protonated pseudomolecular ions. Pros: Minimal fragmentation; high sensitivity for the intact molecule. Cons: Susceptible to adduct formation (


, 

); matrix effects.

Experimental Protocol:

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase.

  • Ionization: ESI Positive Mode (+).

Expected Data:

  • 
    :  Dominant peak at 
    
    
    
    215.06
    .
  • 
    :  Common adduct at 
    
    
    
    237.04
    .
  • Isotopes: Both adducts must preserve the 3:1 Chlorine pattern (e.g., 215 vs 217).

Method C: HRMS (Q-TOF or Orbitrap)

Best for: Definitive confirmation (The Gold Standard).

Mechanism: Measures mass-to-charge ratio with <5 ppm error. Pros: Confirms elemental formula, ruling out isobaric impurities. Cons: Higher cost; requires rigorous calibration.

Data Validation:

  • Observed Mass: 215.0634 (Theoretical

    
    ).
    
  • Acceptance Criteria: Error < 5 ppm.

Summary Comparison Table

FeatureGC-MS (EI)LC-MS (ESI)HRMS (Orbitrap/Q-TOF)
Observed Ion

(214)

(215)

(215.0634)
Ionization Type Hard (Fragmentation)Soft (Protonation)Soft (Protonation)
Chlorine Pattern Visible on ParentVisible on ParentVisible on Parent
Structural Detail High (Fragments)Low (Intact only)High (Exact Mass)
Primary Use FingerprintingPurity CheckFormula Confirmation

Visualized Workflows

Figure 1: Analytical Decision Matrix

Caption: A logic flow for selecting the correct MS method based on the specific analytical need (Purity vs. Structure).

MS_Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Goal_Structure Structural Elucidation (Verify Cl position) Goal->Goal_Structure Goal_MW Confirm Molecular Weight (Formula Confirmation) Goal->Goal_MW Method_GC Method: GC-MS (EI) Hard Ionization Goal_Structure->Method_GC Method_LC Method: LC-HRMS (ESI) Soft Ionization Goal_MW->Method_LC Result_GC Output: 1. M+ (214 m/z) 2. Fragment 123 (Benzoyl) 3. Fragment 138 (McLafferty) Method_GC->Result_GC Result_LC Output: 1. Exact Mass [M+H]+ 215.0634 2. Isotope Ratio 3:1 (Cl35/Cl37) Method_LC->Result_LC

Figure 2: Fragmentation Logic (GC-MS)

Caption: The theoretical fragmentation pathway identifying the loss of the chlorinated chain, confirming the core structure.

Fragmentation Parent Parent Ion (M+) m/z 214 (Contains Cl & F) Alpha Alpha Cleavage Parent->Alpha High Energy McLafferty McLafferty Rearr. Parent->McLafferty Gamma H Transfer Frag1 Fragment: 2-F-Benzoyl m/z 123 (NO Chlorine) Alpha->Frag1 Neutral1 Neutral Loss: Chlorobutyl radical Alpha->Neutral1 Frag2 Fragment: Enol Ion m/z 138 (NO Chlorine) McLafferty->Frag2 Neutral2 Neutral Loss: Chloroalkene McLafferty->Neutral2

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 4-Chloro-1-(4-fluorophenyl)-1-butanone (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Provides criteria for acceptance of MS data in drug development). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative study of the stability of chlorinated vs. brominated phenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Stability Profile: Chlorinated vs. Brominated Phenyl Ketones in Drug Discovery

Executive Summary In the optimization of phenyl ketone scaffolds—common pharmacophores in CNS and anti-inflammatory therapeutics—the choice between chlorine and bromine substitution is a critical decision point. While both halogens offer metabolic blocking and lipophilicity modulation, chlorinated phenyl ketones exhibit superior chemical and metabolic stability compared to their brominated counterparts. This guide delineates the physicochemical mechanisms driving this divergence and provides validated protocols for assessing stability in preclinical development.

Fundamental Physicochemical Basis

The stability differential between chlorinated and brominated phenyl ketones is rooted in the intrinsic properties of the carbon-halogen bond.

Table 1: Comparative Physicochemical Properties

ParameterChlorinated Phenyl Ketone (C-Cl)Brominated Phenyl Ketone (C-Br)Impact on Stability
Bond Dissociation Energy (BDE) ~95 kcal/mol (Aryl)~81 kcal/mol (

-Alkyl)
~80 kcal/mol (Aryl)~68 kcal/mol (

-Alkyl)
Higher BDE renders C-Cl more resistant to homolytic cleavage (photolysis/thermal).
C-X Bond Length ~1.74 Å~1.89 ÅLonger C-Br bond is weaker and more accessible to nucleophilic attack.
Leaving Group Ability ModerateHighBromide is a superior leaving group, accelerating nucleophilic substitution (instability).
Van der Waals Radius 1.75 Å1.85 ÅBr introduces greater steric bulk, potentially hindering metabolic access but destabilizing planar conformations.

Scientist's Insight: The ~13-15 kcal/mol difference in BDE is the governing factor. In


-haloketones (e.g., phenacyl chlorides/bromides), the electron-withdrawing carbonyl group weakens the C-X bond further. However, the C-Br bond is weakened disproportionately, making phenacyl bromides significantly more lachrymatory and reactive than phenacyl chlorides.

Chemical Stability Profile

Hydrolytic Stability (Nucleophilic Substitution)

Phenyl ketones halogenated at the


-position (phenacyl halides) are potent alkylating agents. They degrade via bimolecular nucleophilic substitution (

) in aqueous or nucleophilic media.
  • Mechanism: The carbonyl dipole activates the

    
    -carbon. A nucleophile (e.g., 
    
    
    
    ,
    
    
    ) attacks the
    
    
    -carbon, displacing the halogen.
  • Comparison: Brominated ketones hydrolyze 10–50x faster than chlorinated analogs.

    • Reasoning: Bromide (

      
      ) is a weaker base and a more stable anion than Chloride (
      
      
      
      ), making it a better leaving group.
    • Implication: Brominated intermediates require anhydrous storage and handling. Chlorinated analogs often survive aqueous workups where bromides do not.

Photostability

Photolytic degradation is a major concern for shelf-life.

  • Mechanism: UV light absorption excites the carbonyl (

    
    ), leading to homolytic cleavage of the C-X bond (Norrish Type I-like cleavage or direct C-X homolysis).
    
  • Comparison: C-Br bonds absorb at longer wavelengths and cleave more readily than C-Cl bonds.

    • Data Point: Phenacyl bromide turns yellow/brown upon light exposure due to the formation of molecular bromine (

      
      ) and radical coupling products. Phenacyl chloride remains stable under similar ambient light conditions.
      

Biological & Metabolic Stability

In drug design, halogens are used to block metabolically labile sites (e.g., para-oxidation).

  • Oxidative Dehalogenation: Cytochrome P450 enzymes can oxidize the carbon bearing the halogen. The weaker C-Br bond makes brominated aryls more susceptible to oxidative debromination compared to the robust C-Cl bond.

  • Glutathione Conjugation:

    
    -Bromoketones are highly reactive toward thiols (cysteine residues, Glutathione). They are rapidly sequestered in vivo, often leading to toxicity (alkylating agents) rather than therapeutic distribution. 
    
    
    
    -Chloroketones react slower, potentially allowing for better biodistribution, though they remain reactive.

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways for


-halophenyl ketones.

DegradationPathways cluster_Hydrolysis Hydrolytic Instability (pH > 7) cluster_Photolysis Photolytic Instability (UV/Light) Start α-Halo Phenyl Ketone (Ph-CO-CH2-X) Transition Transition State [HO...C...X]‡ Start->Transition Nucleophilic Attack (Rate: Br >> Cl) Radical_Pair Radical Pair [Ph-CO-CH2• + X•] Start->Radical_Pair Homolytic Cleavage (Energy: Cl > Br) Product_Hydro α-Hydroxy Ketone (Ph-CO-CH2-OH) + HX Transition->Product_Hydro Leaving Group Departure Product_Photo Radical Coupling Products (Dimers, H-abstraction) Radical_Pair->Product_Photo Recombination

Figure 1: Comparative degradation pathways. The lower BDE and better leaving group ability of Bromine accelerate both pathways.

Experimental Protocols for Stability Assessment

To rigorously compare a chlorinated vs. brominated lead, use this self-validating stress testing protocol.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Quantify the kinetic difference in solvolysis.

  • Preparation: Prepare 10 mM stock solutions of the Chloro- and Bromo-ketone in Acetonitrile (ACN).

  • Reaction System: Mix 100 µL stock + 900 µL Buffer (Phosphate buffer pH 7.4 : ACN, 50:50 v/v).

  • Incubation: Thermostat at 40°C.

  • Sampling: Inject into HPLC-UV/MS at t=0, 1h, 4h, 8h, 24h.

  • Validation:

    • Internal Standard: Use Benzophenone (non-reactive) to normalize injection variability.

    • Mass Balance: Monitor the appearance of the

      
      -hydroxy ketone peak (M-X+OH) to confirm hydrolysis is the primary loss mechanism.
      
  • Analysis: Plot ln([Concentration]) vs. time. The slope

    
     represents the pseudo-first-order rate constant. Expect 
    
    
    
    .
Protocol B: Photostability "Dark/Light" Comparison

Objective: Isolate light-induced degradation.

  • Setup: Prepare two sets of glass vials containing 1 mg/mL compound in Methanol.

  • Conditions:

    • Set A (Exposed): Place in a photostability chamber (ICH Q1B standard) or under a cool white fluorescent lamp (5000 lux) for 24 hours.

    • Set B (Dark Control): Wrap vials completely in aluminum foil and place alongside Set A.

  • Readout: Analyze via UPLC.

  • Calculation:

    
    
    
    • Threshold: >5% difference indicates significant photolability (Typical for Bromoketones).

References

  • Bond Dissociation Energies : Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Establishes C-Cl vs C-Br bond strengths).

  • Reactivity of Phenacyl Halides : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Metabolic Stability Trends: Smith, D. A., et al. (2009). "Properties of Halogenated Drugs." Methods and Principles in Medicinal Chemistry. Wiley-VCH.
  • Photostability Testing : ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

  • Comparative Hydrolysis : Ross, S. D., et al. (1949). "The Rates of Hydrolysis of Some alpha-Haloacetophenones." Journal of the American Chemical Society.

Sources

Safety Operating Guide

Definitive Guide to the Disposal of 5-Chloro-1-(2-fluorophenyl)-1-oxopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Urgency: High (Halogenated Organic Waste Protocol Required)

This guide defines the disposal architecture for 5-Chloro-1-(2-fluorophenyl)-1-oxopentane (CAS: 487058-75-3). As a fluorinated and chlorinated aromatic ketone, this compound presents specific challenges for waste management. Unlike simple solvents (e.g., Acetone), this substance cannot be disposed of via standard fuel blending streams due to the formation of acid gases (HF, HCl) upon combustion.

Operational Directive: All waste streams containing >1% of this compound must be segregated as Halogenated Organic Waste . Under no circumstances should this material be poured down the drain or mixed with non-halogenated solvents.

Physicochemical Waste Profile
PropertyDataDisposal Implication
CAS Number 487058-75-3Unique identifier for waste manifesting.
Molecular Formula C₁₁H₁₂ClFOContains Chlorine and Fluorine .[1][2]
Molecular Weight 214.66 g/mol Heavy organic; likely sinks in water (Density >1.0).
Flash Point ~139°C (Predicted)High flash point; classified as "Combustible" rather than "Flammable" for transport, but still incinerable.
Solubility Negligible in waterDo not use water for spill cleanup; it will spread the contamination.
Reactivity Alkyl chloride moietyPotential alkylating agent; hazardous to aquatic life.
Immediate Safety & Handling (Pre-Disposal)

Before initiating disposal, the operator must ensure the chemical is stabilized. The primary risks during transfer are dermal absorption and inhalation of aerosols.

  • PPE Requirement: Standard latex gloves are insufficient for alkyl chlorides.

    • Hands: Use Nitrile (minimum 5 mil) or Silver Shield/4H laminate gloves for prolonged handling.

    • Eyes: Chemical splash goggles.

    • Respiratory: If handling open powder or large liquid volumes outside a fume hood, use a half-mask respirator with organic vapor/acid gas cartridges (OV/AG).

Waste Characterization & Segregation Logic

The Core Rule: Segregation reduces disposal costs and ensures regulatory compliance (RCRA/EPA).

  • Why Segregate?

    • Non-Halogenated Waste (e.g., Methanol, Acetone) is often disposed of via fuel blending (burned for energy recovery).

    • Halogenated Waste (containing this compound) requires high-temperature incineration with scrubbing . The presence of Fluorine and Chlorine generates Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) during combustion. If you mix this compound into a non-halogenated drum, the entire drum must be treated as halogenated, tripling the disposal cost.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound CheckState Is the waste Pure or in Solution? Start->CheckState PureSolid Pure Solid/Liquid CheckState->PureSolid Pure Solution Dissolved in Solvent CheckState->Solution Solution SolidStream Pack in Wide-Mouth HDPE Jar PureSolid->SolidStream CheckSolvent Is the solvent Halogenated? Solution->CheckSolvent HaloStream Combine with HALOGENATED Solvents (DCM, Chloroform) CheckSolvent->HaloStream Yes (e.g., DCM) NonHaloStream Do NOT mix with Acetone/Methanol streams. Segregate as HALOGENATED. CheckSolvent->NonHaloStream No (e.g., Ethanol) Final Label: 'Hazardous Waste - Halogenated Organic' Destruction: Incineration SolidStream->Final HaloStream->Final NonHaloStream->Final

Figure 1: Decision matrix for segregating this compound waste streams.

Step-by-Step Disposal Protocol
Step 1: Packaging
  • Liquids: Collect in High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the waste is acidic or if moisture is present (corrosion risk from HCl formation).

  • Solids: Place in a wide-mouth HDPE jar with a screw-top lid.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Step 2: Labeling

A generic "Waste" label is illegal and unsafe. The label must explicitly list:

  • Full Chemical Name: this compound.

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[3]

  • Constituents: If in solution, list the solvent and the approximate % of the active compound.

Step 3: Storage (Satellite Accumulation Area)
  • Store the container in a secondary containment tray (polypropylene) to catch leaks.

  • Keep the container closed at all times unless adding waste.[4]

  • Do not store near strong oxidizers (e.g., Nitric Acid) or strong bases.

Spill Management Protocol

CRITICAL: Do not wash this chemical down the drain with water. It is insoluble and toxic to aquatic life.

  • Evacuate & Ventilate: If the spill is >100mL or outside a hood, evacuate the immediate area.

  • PPE Up: Don nitrile gloves, goggles, and lab coat.

  • Contain: Use Vermiculite , Diatomaceous Earth , or Sand to dike and absorb the liquid. Do not use paper towels for large spills as they increase flammability surface area.

  • Collect: Scoop the absorbed material into a hazardous waste bag or bucket.

  • Clean: Wipe the surface with a soap/water solution only after the bulk material is removed. Dispose of the wipes as hazardous waste.

Final Disposition (Destruction)

The only acceptable final destruction method for this compound is High-Temperature Incineration .

  • Mechanism: The waste is injected into a kiln operating >1000°C.

  • Chemistry:

    
    
    
  • Scrubbing: The facility uses caustic scrubbers (NaOH) to neutralize the acid gases (HCl and HF) before stack release.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) codes this as "Halogenated Organic Liquid/Solid" to ensure it is routed to an incinerator with proper scrubbing capabilities, not a cement kiln (which may not handle high fluorine content).

References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." RCRA Regulations 40 CFR Part 262.[5]Link

  • National Institutes of Health (NIH) PubChem. "this compound Compound Summary." PubChem Identifier: CID 1056459-35-8 (Isomer Analog).Link

  • Cornell University EHS. "Disposal of Halogenated Solvents." Laboratory Safety Manual.Link

  • Fisher Scientific. "Safety Data Sheet: Halogenated Ketones." SDS Database.Link

Sources

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